molecular formula C13H15ClN2O B8354302 4-Chloro-2-(2-pyrrolidin-1-yl-ethoxy)benzonitrile

4-Chloro-2-(2-pyrrolidin-1-yl-ethoxy)benzonitrile

Cat. No.: B8354302
M. Wt: 250.72 g/mol
InChI Key: BQDWPABOHOYVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-pyrrolidin-1-yl-ethoxy)benzonitrile is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

4-chloro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile

InChI

InChI=1S/C13H15ClN2O/c14-12-4-3-11(10-15)13(9-12)17-8-7-16-5-1-2-6-16/h3-4,9H,1-2,5-8H2

InChI Key

BQDWPABOHOYVSR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=CC(=C2)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-fluoro-benzonitrile (869 mg, 5.58 mmol) and 2-pyrrolidin-1-yl-ethanol (0.80 mL, 6.70 mmol) in THF (30 mL) is treated with a 0.5 M toluene solution of KHMDS (13.4 mL, 6.7 mmol) at 0° C. After completion of the reaction at RT, the reaction mixture is quenched by H2O. EtOAc is added and the organic layer is washed with brine, dried over MgSO4. Concentration in vacuo affords the corresponding 4-chloro-2-(2-pyrrolidin-1-ylethoxy)-benzonitrile. A THF (7 mL) solution of 4-chloro-2-(2-pyrrolidin-1-yl-ethoxy)-benzonitrile is added to a suspension of LAH (293 mg, 7.71 mmol) in THF (50 mL) at 0° C. The reaction is allowed to stir for 2 h at ambient temperature and then quenched by Na2SO4.10H2O, and the product is isolated by filtration with Celite and washed with THF and dried under reduced pressure to give the title compound as oil; ES-MS: M+=255.2; HPLC: AtRet=1.22 min.
Quantity
869 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.4 mL
Type
reactant
Reaction Step Two

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